molecular formula C11H15BrN2O2S B1376843 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine CAS No. 1316217-86-3

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine

Cat. No.: B1376843
CAS No.: 1316217-86-3
M. Wt: 319.22 g/mol
InChI Key: CDWXTHJSAUZRPL-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom, a methylsulfonyl group, and a piperidine ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.

    Methylsulfonyl Group Addition:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering the oxidation state of the sulfur atom in the methylsulfonyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine: Similar structure but with a nitro group instead of a methylsulfonyl group.

    2-Bromo-5-(methylsulfonyl)pyridine: Lacks the piperidine ring, making it structurally simpler.

Uniqueness

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine is unique due to the combination of its bromine atom, methylsulfonyl group, and piperidine ring. This combination imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

5-bromo-2-(1-methylsulfonylpiperidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-6-2-3-9(8-14)11-5-4-10(12)7-13-11/h4-5,7,9H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWXTHJSAUZRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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